molecular formula C11H12O3 B2422839 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid CAS No. 1147531-58-5

3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid

Cat. No. B2422839
M. Wt: 192.214
InChI Key: CFFQHLOQMRIHTJ-UHFFFAOYSA-N
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Patent
US08461163B2

Procedure details

In a 50 ml pear flask containing methyl 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylate (32 mg, 0.16 mmol) were added methanol (3 ml) and 1.0 M sodium hydroxide (6 ml, 6 mmol) solution to give a suspension. This was stirred at room temperature for 1 hour. Then 2N hydrochloride solution (3.5 ml) was added to neutralize the excess base. The acidic mixture (pH ˜2) was then extracted with EtOAc twice, and the combined organic layers were dried over MgSO4, filtered and concentrated to give the desired 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (23 mg, 77% yield) as a white flakey oily solid that was used in the next step without further purification.
Name
methyl 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylate
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:6]2[CH:7]=[CH:8][C:9]([C:11]([O:13]C)=[O:12])=[CH:10][C:5]=2[O:4][CH2:3]1.[OH-].[Na+].Cl>CO>[CH3:1][C:2]1([CH3:15])[C:6]2[CH:7]=[CH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:5]=2[O:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
methyl 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylate
Quantity
32 mg
Type
reactant
Smiles
CC1(COC2=C1C=CC(=C2)C(=O)OC)C
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a suspension
EXTRACTION
Type
EXTRACTION
Details
The acidic mixture (pH ˜2) was then extracted with EtOAc twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(COC2=C1C=CC(=C2)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 23 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.